

# An In-depth Technical Guide to the Physical Properties of 2-Formylisonicotinonitrile

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## Compound of Interest

Compound Name: **2-Formylisonicotinonitrile**

Cat. No.: **B053515**

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## Authored by: A Senior Application Scientist Introduction: The Emerging Significance of 2-Formylisonicotinonitrile

**2-Formylisonicotinonitrile**, a pyridine derivative featuring both an aldehyde and a nitrile functional group, is a compound of increasing interest within the realms of medicinal chemistry and materials science. Its unique electronic and structural characteristics make it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The strategic placement of the formyl and cyano groups on the pyridine ring at positions 2 and 4, respectively, offers distinct opportunities for chemical modification and interaction with biological targets.

This technical guide provides a comprehensive overview of the core physical properties of **2-Formylisonicotinonitrile**. In the absence of extensive published experimental data, this document outlines the predicted characteristics based on its chemical structure and provides detailed, field-proven methodologies for their empirical determination. This approach is designed to empower researchers to not only understand the foundational properties of this compound but also to rigorously validate them in their own laboratories, ensuring the highest standards of scientific integrity.

## I. Core Molecular and Physical Characteristics

A foundational understanding of a molecule begins with its fundamental physical constants. While some of these are readily available, others, such as the melting and boiling points, require experimental determination to establish purity and inform handling procedures.

**Table 1: Fundamental Physical Properties of 2-Formylisonicotinonitrile**

Property	Value/Information	Source/Method
Chemical Structure		-
CAS Number	116308-38-4	Chemical Abstracts Service
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O	-
Molecular Weight	132.12 g/mol	Calculated
Physical Form	Solid	Vendor Information
Purity	Typically >95%	Commercial Suppliers
Melting Point	Not reported. Requires experimental determination.	-
Boiling Point	Not reported. Requires experimental determination.	-
Solubility	Expected to be soluble in polar organic solvents. Requires experimental determination.	Structural Analogy

## II. Experimental Determination of Physical Properties

The following sections detail robust protocols for the experimental determination of the key physical properties of **2-Formylisonicotinonitrile**. The causality behind each step is explained to provide a deeper understanding of the methodology.

## A. Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Experimental Protocol:

- Sample Preparation:
  - Ensure the **2-Formylisonicotinonitrile** sample is completely dry and finely powdered. This is crucial as residual solvent can act as an impurity.
  - Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the sample.
  - Compact the sample into the sealed end of the capillary tube to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube. A well-packed sample ensures uniform heat transfer.
- Measurement using a Digital Melting Point Apparatus:
  - Place the capillary tube into the heating block of the apparatus.
  - Set a rapid heating rate (e.g., 10-20°C/minute) to obtain an approximate melting range. This initial, rapid determination saves time.
  - Allow the apparatus to cool.
  - Prepare a new sample and set the starting temperature to approximately 20°C below the approximate melting point.
  - Set a slow heating rate (1-2°C/minute) to ensure thermal equilibrium between the sample and the thermometer for an accurate measurement.

- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

## B. Boiling Point Determination (for Solids)

Given that **2-Formylisonicotinonitrile** is a solid at room temperature, its boiling point will be significantly higher and may require vacuum distillation to prevent decomposition. The Thiele tube method is a suitable micro-scale technique for determining the boiling point of a small sample.

Experimental Protocol:

- Sample Preparation:
  - Place a small amount (10-20 mg) of **2-Formylisonicotinonitrile** into a small test tube or a Durham tube.
  - Invert a capillary tube (sealed at one end) and place it, open-end down, into the sample. This inverted capillary acts as a manometer.
- Apparatus Setup:
  - Attach the small test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
  - Clamp a Thiele tube to a ring stand and fill it with a high-boiling, non-reactive liquid (e.g., mineral oil or silicone oil) to a level above the side arm.
  - Suspend the thermometer and sample assembly in the Thiele tube, ensuring the sample is immersed in the oil.
- Measurement:
  - Gently heat the side arm of the Thiele tube with a microburner. The shape of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.

- Observe the inverted capillary tube. As the temperature rises, air will be expelled. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the vapor pressure of the substance equals the atmospheric pressure.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. This is the point where the external pressure is equal to the vapor pressure of the substance.

## C. Solubility Assessment

Understanding the solubility of **2-Formylisonicotinonitrile** is crucial for its application in synthesis, purification, and biological assays. A systematic approach should be taken to determine its solubility in a range of common laboratory solvents.

### Experimental Protocol:

- Solvent Selection: Choose a representative range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).
- Qualitative Determination:
  - To a series of small, labeled test tubes, add approximately 10 mg of **2-Formylisonicotinonitrile**.
  - Add 1 mL of each selected solvent to the respective test tubes.
  - Agitate the mixtures vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).
  - Visually inspect each tube for the presence of undissolved solid.
  - Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on visual observation.
- Quantitative Determination (for "soluble" or "sparingly soluble" cases):

- Prepare a saturated solution by adding an excess of **2-Formylisonicotinonitrile** to a known volume of the solvent in a sealed vial.
- Equilibrate the mixture at a constant temperature (e.g., 25°C) with continuous stirring for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Carefully filter the saturated solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
- Accurately dilute a known volume of the filtrate.
- Determine the concentration of the diluted solution using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a calibration curve is established) or High-Performance Liquid Chromatography (HPLC).
- Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

## III. Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in **2-Formylisonicotinonitrile**.

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

Predicted  $^1\text{H}$  NMR Spectrum:

The  $^1\text{H}$  NMR spectrum of **2-Formylisonicotinonitrile** is expected to show distinct signals for the aldehydic proton and the three aromatic protons on the pyridine ring.

- Aldehydic Proton (-CHO): A singlet in the region of 9.5-10.5 ppm. This downfield shift is due to the strong deshielding effect of the carbonyl group.
- Aromatic Protons (Pyridine Ring): Three signals in the aromatic region, typically between 7.0-9.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic

environment of each proton. The proton adjacent to the nitrogen atom is expected to be the most downfield.

Predicted  $^{13}\text{C}$  NMR Spectrum:

The  $^{13}\text{C}$  NMR spectrum will provide information about the carbon skeleton.

- Carbonyl Carbon (C=O): A signal in the range of 190-200 ppm.
- Nitrile Carbon (C≡N): A signal around 115-125 ppm.
- Aromatic Carbons: Four distinct signals in the region of 120-160 ppm.

Experimental Protocol for NMR Analysis:

- Sample Preparation:
  - Dissolve 5-10 mg of **2-Formylisonicotinonitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The choice of solvent is critical and should be based on the compound's solubility.
  - Ensure the sample is fully dissolved. Any suspended particles will degrade the quality of the spectrum.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Data Acquisition:
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-resolution NMR spectrometer.
  - Standard acquisition parameters should be used, with sufficient scans to achieve a good signal-to-noise ratio, particularly for the less sensitive  $^{13}\text{C}$  nucleus.

## B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

- C-H stretch (aromatic): Around 3100-3000  $\text{cm}^{-1}$ .
- C≡N stretch (nitrile): A sharp, medium-to-strong absorption band in the region of 2260-2210  $\text{cm}^{-1}$ .
- C=O stretch (aldehyde): A strong, sharp absorption band around 1740-1720  $\text{cm}^{-1}$ .
- C-H stretch (aldehyde): Two weak bands around 2830-2695  $\text{cm}^{-1}$ .
- C=C and C=N stretches (pyridine ring): Absorptions in the 1600-1400  $\text{cm}^{-1}$  region.

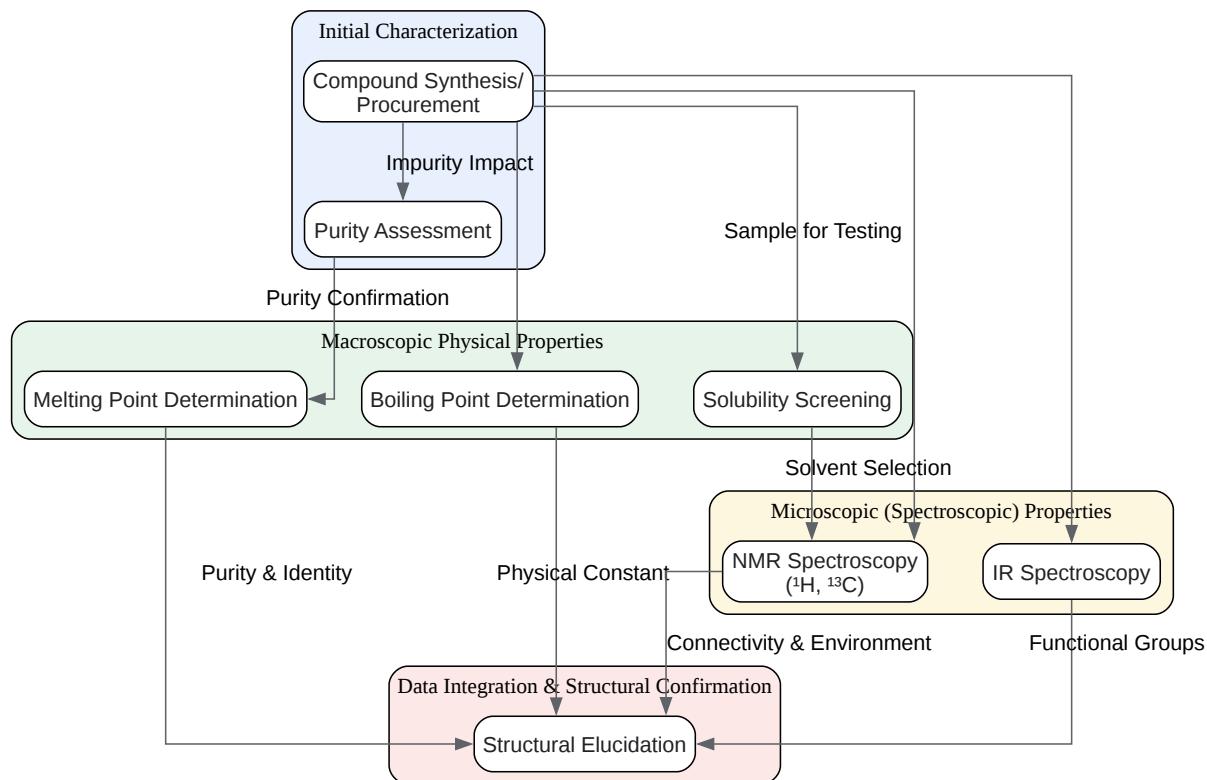
Experimental Protocol for IR Analysis (Solid Sample):

- KBr Pellet Method:
  - Grind a small amount (1-2 mg) of **2-Formylisonicotinonitrile** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet. The quality of the pellet is crucial for obtaining a good spectrum.
  - Place the pellet in the sample holder of the FT-IR spectrometer.
- Attenuated Total Reflectance (ATR) Method:
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the ATR accessory to ensure good contact between the sample and the crystal. This method is often quicker and requires less sample preparation than the KBr pellet method.
- Data Acquisition:

- Record the IR spectrum over the standard range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

## IV. Logical Relationships and Workflow

The determination and analysis of the physical properties of **2-Formylisonicotinonitrile** follow a logical workflow, starting from fundamental identification and progressing to detailed structural elucidation.



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Caption: Workflow for the physical characterization of **2-Formylisonicotinonitrile**.

## V. Conclusion

**2-Formylisonicotinonitrile** is a molecule with significant potential, and a thorough understanding of its physical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive framework for both understanding the predicted properties based on its structure and for the rigorous experimental determination of these characteristics. By following the detailed protocols outlined herein, researchers can ensure the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity and advancing their research endeavors.

## VI. References

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